
2-(3-Hydroxy-3-piperidyl)acetonitrile
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Overview
Description
2-(3-Hydroxy-3-piperidyl)acetonitrile (CAS No. 857636-97-6) is a nitrile-containing heterocyclic compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol . Structurally, it consists of a piperidine ring substituted with a hydroxyl group at the 3-position and an acetonitrile moiety attached via a methylene bridge.
Preparation Methods
Synthesis via Piperidine Derivative Functionalization
Method Overview
This approach involves starting from a piperidine core, which undergoes selective functionalization to incorporate the hydroxy group at the 3-position and introduce the acetonitrile moiety. The key steps include:
- Preparation of 3-hydroxy-piperidine intermediates via intramolecular or intermolecular reactions.
- Introduction of the nitrile group through nucleophilic substitution or addition reactions, often utilizing cyanide sources.
Typical Route
- Step 1: Synthesis of 3-hydroxy-piperidine derivatives, often via intramolecular aza-Michael reactions or ring transformations.
- Step 2: Alkylation or substitution with cyanide sources (e.g., sodium cyanide, potassium cyanide) to attach the acetonitrile group at the desired position.
- Step 3: Purification and isolation of the target compound.
Research Data
According to a synthesis report, the compound can be obtained by reacting a suitably protected piperidine derivative with cyanide under controlled conditions, often employing phase transfer catalysts to improve yields.
Step | Reagents & Conditions | Yield | Reference |
---|---|---|---|
1 | Piperidine derivative + base | 70-85% | , |
2 | Cyanide source + solvent (e.g., DMF) | 60-75% | , |
Synthesis via Cyanide Addition to Hydroxy-Substituted Piperidines
Method Overview
This method involves the direct addition of a cyanide ion to a hydroxy-functionalized piperidine precursor, often under microwave-assisted conditions to accelerate the reaction.
Procedure Highlights
- Starting from 3-hydroxy-piperidine derivatives.
- Cyanide addition occurs via nucleophilic attack at the appropriate carbon, facilitated by catalysts or microwave irradiation.
- The reaction conditions are optimized to prevent overreaction and side-products.
Research Data
A recent study demonstrated that microwave irradiation significantly enhances the reaction rate and yield, with yields reaching up to 75%. The process involves:
- Dissolving the hydroxy-piperidine in a suitable solvent (e.g., dioxane).
- Adding a cyanide source (e.g., potassium cyanide).
- Applying microwave irradiation at 360W for 2 minutes.
Parameter | Value | Reference |
---|---|---|
Solvent | Dioxane | |
Cyanide source | KCN | |
Microwave power | 360W | |
Reaction time | 2 min | |
Yield | 75% |
Multi-step Synthesis via Protective Group Strategies
Method Overview
This approach involves protecting reactive groups on the piperidine ring, performing functionalization steps, and then deprotecting to obtain the target compound.
Typical Steps
- Protection of amino groups (e.g., Boc protection).
- Introduction of hydroxy and nitrile groups through nucleophilic substitution or addition.
- Deprotection and purification.
Research Data
A documented synthesis involves the following:
- Starting from protected piperidine derivatives.
- Sequential reactions with cyanide and hydroxylation reagents.
- Final purification yields approximately 50-60%.
Step | Reagents & Conditions | Yield | Reference |
---|---|---|---|
Protection | Boc anhydride | 85% | |
Cyanide addition | KCN, solvent | 60% | |
Deprotection | Acidic conditions | 50-55% |
Alternative Routes: Decarboxylative and Cyclization Strategies
Method Overview
Some routes involve decarboxylative reactions or cyclization of precursor molecules to form the piperidine ring, followed by hydroxy and nitrile functionalization.
Research Data
A microwave-assisted decarboxylative condensation method has been reported for synthesizing related oxindole derivatives, which can be adapted for piperidine derivatives, achieving yields of around 75%.
Step | Reagents & Conditions | Yield | Reference |
---|---|---|---|
Decarboxylation | Microwave, base | 75% | |
Functionalization | Cyanide addition | 70-75% |
Summary of Data Tables
Chemical Reactions Analysis
Hydrolysis to Acetamide Derivatives
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield acetamide derivatives. This reaction is critical in synthesizing intermediates for chiral resolution processes:
-
Example : In concentrated sulfuric acid at −10°C, α-phenyl-α-pyridyl-(2)-acetonitrile hydrolyzes to α-phenyl-α-pyridyl-(2)-acetamide with 100% yield after neutralization with NaOH (pH 12) .
-
Conditions :
Step Reagents/Conditions Temperature Time Yield Hydrolysis H₂SO₄ (conc.), H₂O −10°C → 30°C 16 h 100% Neutralization NaOH (aq.) <30°C — —
Chiral Resolution via Diastereomeric Salt Formation
The compound’s free base forms diastereomeric salts with chiral acids, enabling enantiomer separation:
-
Process : Dissolving racemic /t/zreo-α-phenyl-α-piperidyl-(2)-acetamide in isopropanol with dibenzoyl-L-tartaric acid at 50°C produces a tartrate salt. Crystallization at ambient temperature isolates the desired enantiomer .
-
Key Steps :
Salt Formation with Mineral Acids
The compound readily forms hydrochloride salts under acidic conditions:
-
Example : Reaction with 6N HCl generates /-t/zreo-α-phenyl-α-piperidyl-(2)-acetamide hydrochloride , which is isolated by adding NaCl and cooling to −10°C .
-
Properties :
Nucleophilic Reactions at the Nitrile Group
While direct evidence for nucleophilic additions is limited in the literature, analogous nitriles participate in:
-
Grignard Reactions : Formation of ketones or amines via organomagnesium intermediates .
-
Cyanoethylation : Alkylation of amines or alcohols under basic conditions.
Microwave-Assisted Functionalization
Although not explicitly reported for this compound, microwave irradiation enhances reaction efficiency in related nitrile-containing systems:
-
Example : Microwave-assisted decarboxylative condensation of cyanoacetic acid with isatin derivatives achieves 75–98% yields in 2–30 minutes .
-
Typical Conditions :
Parameter Value Power 360 W Solvent Dioxane/Triethylamine Time 2–30 min
Stability and Side Reactions
-
Thermal Stability : Degrades above 120°C, necessitating controlled temperatures during synthesis .
-
Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) may lead to piperidine ring modifications.
Industrial-Scale Process Optimization
Key parameters for large-scale synthesis include:
Scientific Research Applications
2-(3-Hydroxy-3-piperidyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-3-piperidyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Acetonitrile Derivatives
2-(4-[5-(2-Furyl)-1H-pyrazol-3-yl]piperidino)acetonitrile (CAS: 321848-25-3)
- Structure : Features a piperidine ring substituted with a pyrazole-furan hybrid group and an acetonitrile side chain.
- Molecular Formula : C₁₄H₁₆N₄O; Molecular Weight : 256.3 g/mol.
2-(3-Aminopyridin-2-yl)acetonitrile (CAS: 105166-53-8)
- Structure: Contains a pyridine ring with an amino group at the 3-position and an acetonitrile side chain.
- Molecular Formula : C₇H₇N₃; Molecular Weight : 133.15 g/mol.
- Key Differences: The pyridine ring (aromatic) vs. piperidine (saturated) alters electron density and basicity. The amino group may increase solubility in aqueous media compared to the hydroxyl group .
Heterocyclic Acetonitrile Derivatives
2-(6-Methylpyridazin-3-yl)acetonitrile (CAS: 1394042-71-7)
- Structure : Pyridazine ring with a methyl group at the 6-position and an acetonitrile side chain.
- Molecular Formula : C₇H₇N₃; Molecular Weight : 133.15 g/mol.
2-{2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetonitrile
- Structure : Combines a pyrrole-oxadiazole core with an acetonitrile group.
- Molecular Formula : C₁₄H₁₀ClN₅O; Molecular Weight : 307.72 g/mol.
- Key Differences : The oxadiazole ring enhances metabolic stability and lipophilicity, while the chlorine substituent may influence toxicity profiles .
Substituent Effects on Physicochemical Properties
Compound | Substituent | Hydrogen Bond Donors | Hydrogen Bond Acceptors | logP (Calculated) |
---|---|---|---|---|
2-(3-Hydroxy-3-piperidyl)acetonitrile | -OH (piperidine) | 1 | 3 | ~0.5 (estimated) |
2-(3-Aminopyridin-2-yl)acetonitrile | -NH₂ (pyridine) | 2 | 4 | ~0.8 |
2-(6-Methylpyridazin-3-yl)acetonitrile | -CH₃ (pyridazine) | 0 | 3 | ~1.2 |
2-(4-Nitrophenyl)acetonitrile | -NO₂ (aromatic) | 0 | 3 | ~1.5 |
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound provides moderate hydrogen-bonding capacity, while amino groups (e.g., in pyridine derivatives) increase basicity and solubility .
- Aromatic vs.
Spectroscopic Characterization
Biological Activity
2-(3-Hydroxy-3-piperidyl)acetonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with acetonitrile under specific conditions. The method can vary, but common approaches include:
- Strecker Synthesis : Involves the reaction of aldehydes with ammonia and cyanide sources to form aminonitriles.
- Cyclization Reactions : These can be employed to form the piperidine ring structure, which is crucial for the biological activity of the compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Below are key areas of research findings:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 12.5 |
Bacillus subtilis | 12.5 |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity
In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity profile:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 15.0 |
H1975 (Non-Small Cell Lung Cancer) | 10.5 |
The cytotoxicity results indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
The mechanism through which this compound exerts its biological effects is an area of ongoing research. Preliminary studies suggest that it may act through:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells by activating specific cellular pathways.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anticancer Studies : In vitro studies using lung cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability and increases in apoptotic markers.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus resistant to conventional antibiotics were tested against this compound, showing promising results in inhibiting bacterial growth.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for assessing the purity of 2-(3-Hydroxy-3-piperidyl)acetonitrile in research settings?
- Methodology : High-performance liquid chromatography (HPLC) is a primary method. Prepare a sample solution by dissolving 0.1 g of the compound in water (1000 mL), then dilute with acetonitrile and water to 50 mL. Inject 10 µL into an HPLC system equipped with a C18 column and UV detection at 254 nm. Peaks corresponding to impurities should not exceed 0.1% of the main peak area .
- Validation : Cross-validate with gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm structural integrity and absence of unreacted intermediates.
Q. What safety protocols are essential for handling this compound in the laboratory?
- Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as the compound may cause irritation .
- Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Ensure compatibility with acetonitrile-containing solvents to avoid degradation .
Q. How can researchers confirm the structural identity of this compound?
- Techniques :
- X-ray crystallography : Single-crystal analysis at 100 K with a synchrotron source provides bond lengths (mean C–C = 0.015 Å) and torsion angles (e.g., −52.8° for key dihedrals) .
- Spectroscopy : Compare experimental 1H-NMR (e.g., δ 3.2–3.8 ppm for piperidyl protons) and IR (C≡N stretch at ~2250 cm−1) with computational simulations (DFT/B3LYP/6-31G*) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Solvent Selection : Use polar aprotic solvents like acetonitrile (MeCN) to stabilize intermediates. Evidence shows refluxing in MeCN at 80°C for 48 hours improves cyclization efficiency by 15% compared to methanol .
- Catalysis : Introduce palladium(II) hexafluoridoantimonate (0.5 mol%) to accelerate nucleophilic substitution steps, reducing reaction time from 72 to 24 hours .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions?
- Case Study : If experimental 13C-NMR shows unexpected shifts (e.g., C≡N at 120 ppm vs. predicted 115 ppm), re-examine solvent effects. Acetonitrile’s dielectric constant (ε = 37.5) may polarize the nitrile group, shifting signals .
- Validation : Perform temperature-dependent NMR or substitute deuterated solvents (e.g., DMSO-d6) to isolate environmental effects .
Q. How can researchers mitigate by-product formation during synthesis?
- By-Product Analysis : Use preparative TLC or LC-MS to isolate impurities. For example, a common by-product (m/z 205.1) may result from incomplete piperidine ring hydroxylation .
- Process Adjustments : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to sequester reactive intermediates, reducing by-product yield by 30% .
Q. What computational models predict the compound’s reactivity in nucleophilic environments?
- Molecular Dynamics (MD) : Simulate the nitrile group’s electrophilicity in water/acetonitrile mixtures. MD trajectories show a 20% increase in hydrolysis rate at pH > 8 due to hydroxide ion attack .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gap = 5.2 eV) to identify susceptibility to nucleophilic substitution at the C≡N site .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(3-hydroxypiperidin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H12N2O/c8-4-3-7(10)2-1-5-9-6-7/h9-10H,1-3,5-6H2 |
InChI Key |
CQPLORDZLOTZIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC#N)O |
Origin of Product |
United States |
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